molecular formula C9H6N4O3 B13534301 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid

6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid

Cat. No.: B13534301
M. Wt: 218.17 g/mol
InChI Key: YHVWVNWCJVXBSV-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid is a bicyclic heteroaromatic compound featuring two pyrimidine rings connected at the 2- and 2'-positions. The carboxylic acid group at position 5 and the 6-oxo moiety contribute to its pharmacological relevance, particularly as an enzyme inhibitor with demonstrated antimicrobial and anti-inflammatory properties . Its synthesis involves condensation reactions, such as the use of diethyl 2-(ethoxymethylene) malonate under basic conditions to form the ester intermediate, followed by hydrolysis to yield the carboxylic acid derivative .

Properties

IUPAC Name

6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-8-5(9(15)16)4-12-7(13-8)6-10-2-1-3-11-6/h1-4H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWVNWCJVXBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxo and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various substituted bipyrimidine derivatives .

Scientific Research Applications

6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxo and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid Bipyrimidine core, 5-carboxylic acid C₉H₆N₄O₃ 226.17 Enzyme inhibition, antimicrobial activity
5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Cl, cyclopropyl at position 2 C₈H₇ClN₂O₃ 214.61 Enhanced potency due to chloro group; potential antiviral applications
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Methyl at position 2 C₆H₆N₂O₃ 154.12 Irritant hazard class; simpler structure for lead optimization
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclopropylmethyl at position 2 C₉H₁₀N₂O₃ 202.19 Increased lipophilicity; under exploration for metabolic stability
6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid Phenoxymethyl at position 2 C₁₂H₁₀N₂O₄ 246.22 High R&D cost; bulky substituent may affect binding kinetics
2,2'-Bipyridine-5-carboxylic acid Bipyridine core (pyridine vs. pyrimidine rings) C₁₁H₈N₂O₂ 200.20 Reduced hydrogen-bonding capacity; used in coordination chemistry

Pharmacological and Functional Differences

  • Antimicrobial Activity : Chlorinated derivatives (e.g., 5-chloro-2-cyclopropyl analogue) exhibit increased potency due to electron-withdrawing effects, which may improve membrane penetration .
  • Solubility and Permeability: Smaller derivatives (e.g., 2-methyl analogue) comply with Lipinski’s Rule of Five (molecular weight < 500, hydrogen bond donors/acceptors ≤ 5/10), favoring oral bioavailability. Bulkier substituents (e.g., phenoxymethyl) may reduce solubility but improve target binding .

Research and Development Considerations

  • Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have resolved the planar geometry of the bipyrimidine core, aiding in structure-activity relationship (SAR) studies .
  • Commercial Availability: While the 2-methyl and 5-chloro derivatives are commercially accessible, the bipyrimidine core compound and its phenoxymethyl analogue are primarily available for research purposes at high costs .

Biological Activity

6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid (CAS No. 56304-42-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, exploring various studies and findings related to its pharmacological effects.

  • Molecular Formula : C11H8N2O3
  • Molecular Weight : 216.19 g/mol
  • CAS Number : 56304-42-8

Biological Activity Overview

The biological activity of 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid has been investigated in several studies focusing on its potential as an inhibitor in various biological processes.

Antioxidant Activity

Research indicates that compounds with a similar structure exhibit significant antioxidant properties. The presence of the carboxylic acid group is believed to enhance electron donation capabilities, which can scavenge free radicals effectively.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential inhibition of enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation.

Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, derivatives of 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid were synthesized and evaluated for their xanthine oxidase inhibitory activity. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects compared to standard drugs .

CompoundIC50 (µM)Remarks
Compound A4.62Strong inhibitor
Compound B1.18Very strong inhibitor
Compound C8.83Moderate inhibitor

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various derivatives against common bacterial strains. The results indicated that certain modifications to the bipyrimidine structure significantly enhanced antibacterial activity, making these compounds promising candidates for further development .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa30 µg/mL

Structure-Activity Relationships (SAR)

The effectiveness of 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid as a biological agent appears to be influenced by structural modifications:

  • Substituents : The introduction of electron-withdrawing groups on the aromatic ring tends to enhance activity.
  • Hydrophobic Interactions : Compounds that maintain hydrophobic characteristics have shown improved binding affinities to target enzymes.

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